

In-Depth Technical Guide: Isolation of Peniciisocoumarin H from Penicillium sp. TGM112

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Compound of Interest

Compound Name: *Anisocoumarin H*

Cat. No.: *B2651690*

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This technical guide provides a comprehensive overview of the isolation, structural elucidation, and biological activity of peniciisocoumarin H, a naturally occurring isocoumarin derived from the mangrove endophytic fungus *Penicillium* sp. TGM112. This document details the experimental protocols from fungal fermentation to purification and characterization, presenting quantitative data in a structured format for clarity and comparative analysis.

Fungal Strain and Fermentation

The producing organism, *Penicillium* sp. TGM112, was isolated from the leaves of the mangrove plant *Bruguiera sexangula* var. *rhynchopetala*, collected from the South China Sea. [1][2] This endophytic fungus is the source of a series of bioactive isocoumarins, including peniciisocoumarin H.[1]

Culture and Fermentation Protocol

For the production of secondary metabolites, the fungal strain was cultivated using a solid-state fermentation method.

- Culture Medium: The fungus was grown on a solid rice medium.

- **Fermentation Conditions:** Large-scale fermentation was carried out in 1000 mL Erlenmeyer flasks, each containing 100 g of rice and 100 mL of distilled water. The flasks were autoclaved at 121°C for 20 minutes to ensure sterility.
- **Inoculation and Incubation:** Each flask was inoculated with a suspension of *Penicillium* sp. TGM112 spores. The cultures were then incubated statically at room temperature for a period of 30 days.

Extraction and Isolation of Peniciisocoumarin H

Following the incubation period, the fermented rice solid culture was harvested for the extraction of secondary metabolites. The isolation of peniciisocoumarin H involved a multi-step process of solvent extraction and column chromatography.

Extraction

The entire fermented material was subjected to exhaustive extraction with ethyl acetate (EtOAc). This process was repeated three times to ensure the complete recovery of the organic-soluble metabolites. The resulting ethyl acetate extracts were combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract was fractionated and purified using a combination of column chromatography techniques.

- **Silica Gel Column Chromatography:** The crude extract was first subjected to silica gel column chromatography. The column was eluted with a gradient of petroleum ether and ethyl acetate, starting from a low polarity mixture and gradually increasing the polarity. This initial separation yielded several fractions.
- **Sephadex LH-20 Column Chromatography:** Fractions containing the isocoumarin compounds were further purified by size-exclusion chromatography on a Sephadex LH-20 column. Methanol was typically used as the mobile phase to separate compounds based on their molecular size.

- Preparative High-Performance Liquid Chromatography (HPLC): The final purification of peniciisocoumarin H was achieved using preparative HPLC. A C18 reversed-phase column was used with a mobile phase consisting of a mixture of methanol and water. This step allowed for the isolation of the pure compound.

Structural Elucidation of Peniciisocoumarin H

The chemical structure of peniciisocoumarin H was determined through extensive spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.^[1]

Spectroscopic Data

Spectroscopic Data Type	Observed Characteristics
High-Resolution Mass Spectrometry (HRMS)	Provided the exact molecular formula of the compound.
¹ H NMR Spectroscopy	Revealed the number and types of protons present in the molecule, as well as their connectivity through spin-spin coupling.
¹³ C NMR Spectroscopy	Indicated the number of carbon atoms and their chemical environments (e.g., carbonyl, aromatic, aliphatic).
2D NMR (COSY, HSQC, HMBC)	Established the detailed connectivity of the carbon and proton framework of the molecule.
Circular Dichroism (CD) Spectroscopy	Used to determine the absolute configuration of the stereocenters in the molecule by comparing experimental data with calculated spectra. ^[1]

The specific chemical shifts and coupling constants from the NMR spectra, as well as the exact mass from HRMS, are detailed in the primary literature.

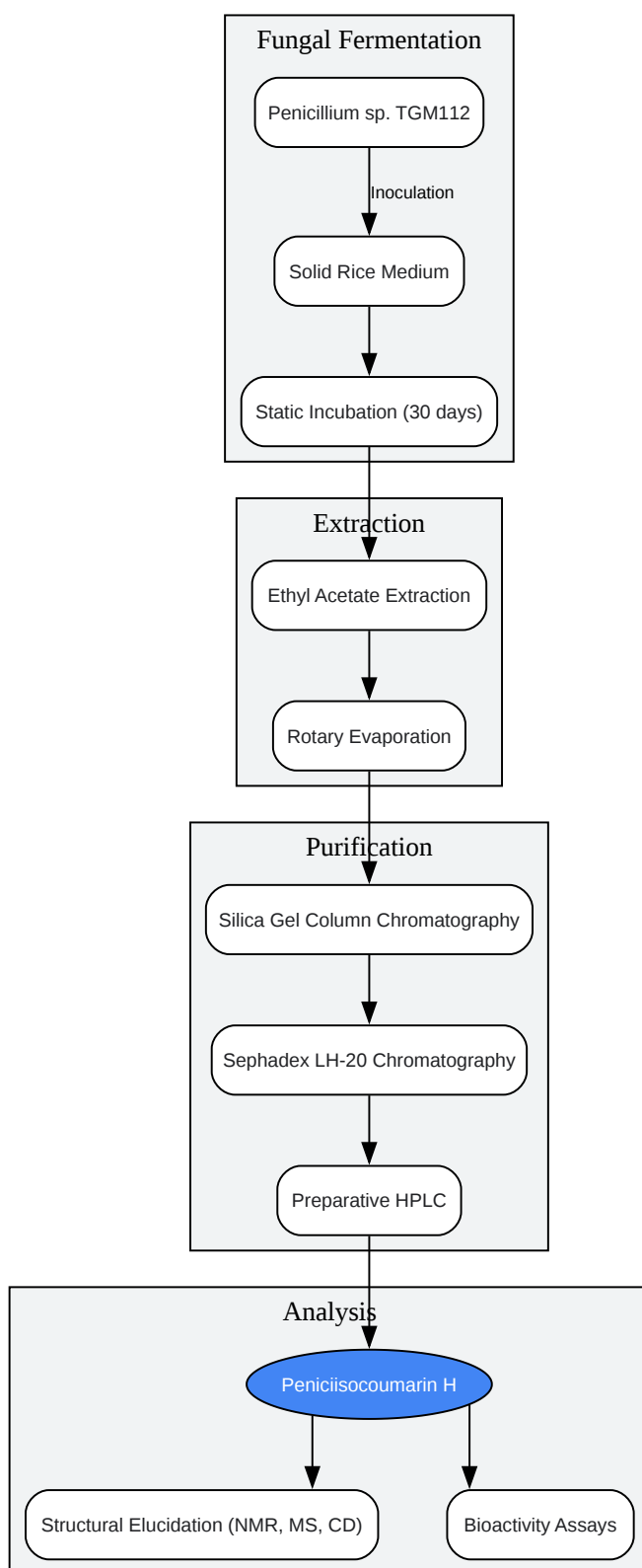
Biological Activity

Peniciisocoumarin H, along with other isolated isocoumarins, was evaluated for its biological activities.

Bioassay	Activity of Peniciisocoumarin H
Insecticidal Activity	Showed growth inhibition activity against newly hatched larvae of <i>Helicoverpa armigera</i> . [1]
Nematicidal Activity	Displayed activity against <i>Caenorhabditis elegans</i> . [1]

Experimental Workflow Diagram

The following diagram illustrates the key stages in the isolation of peniciisocoumarin H from *Penicillium* sp. TGM112.



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